

Acid Blue 7 absorption spectrum analysis

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Compound of Interest

Compound Name: Acid Blue 7

CAS No.: 94082-73-2

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An In-depth Technical Guide to the Absorption Spectrum of **Acid Blue 7**

This technical guide provides a comprehensive analysis of the spectroscopic properties of **Acid Blue 7** (C.I. 42080), a synthetic triarylmethane dye. The document is intended for researchers, scientists, and professionals in drug development and related fields who utilize dyes as staining agents, markers, or model compounds in their studies. This guide covers the chemical properties, absorption characteristics, and a detailed protocol for experimental analysis.

Introduction to Acid Blue 7

Acid Blue 7 is a water-soluble anionic dye characterized by its vibrant blue color.^{[1][2]} Structurally, it belongs to the triarylmethane class of dyes, which are known for their high tinctorial strength.^[2] Its chemical structure features a central carbon atom bonded to three aromatic rings, with sulfonic acid groups conferring water solubility and a complex conjugated system of double bonds responsible for its color. It is widely used in the textile, leather, and paper industries and also finds applications in cosmetics, soaps, and biological stains.^{[1][2]} Understanding its absorption spectrum is crucial for applications requiring precise colorimetric analysis, quantitative concentration determination, and assessment of environmental or biological interactions.

Chemical and Spectroscopic Data

The key identification and spectroscopic parameters for **Acid Blue 7** are summarized below. While a definitive molar absorptivity value is not readily available in published literature, the provided data is based on available chemical information and spectral analyses.

Parameter	Value	Reference
Chemical Name	Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate	[3]
C.I. Name	Acid Blue 7 (42080)	[2]
CAS Number	3486-30-4	[2][4]
Molecular Formula	C ₃₇ H ₃₅ N ₂ NaO ₆ S ₂	[2][4]
Molecular Weight	690.81 g/mol	[2]
Typical Solvent	Water, Ethanol	[1][2]
Absorption Max (λ_{max})	~630 - 650 nm (in aqueous/polar solvents)	[5][6]
Molar Absorptivity (ϵ)	Not readily available in literature. Must be determined experimentally.	N/A

Factors Influencing the Absorption Spectrum

The absorption spectrum of **Acid Blue 7** is not static and can be influenced by several environmental factors.

- **Solvent Effects:** The polarity of the solvent can influence the electronic transitions of the dye molecule, potentially causing a shift in the absorption maximum (solvatochromism). While

soluble in both water and ethanol, the exact λ_{max} and shape of the spectral curve may differ between solvents.[1][2]

- **pH Effects:** The pH of the aqueous solution is a critical factor. **Acid Blue 7** is reported to be most stable in a pH range of 3 to 9.[7] Outside of this range, the dye may fade or change color. This is likely due to protonation or deprotonation of the amine or sulfonate groups, which alters the electronic structure of the chromophore. For instance, adding sodium hydroxide to an aqueous solution can cause the color to shift from blue to violet upon heating.[1][2]
- **Aggregation:** Like many dyes, **Acid Blue 7** may form dimers or higher-order aggregates in solution, particularly at high concentrations. Aggregation can lead to changes in the absorption spectrum, often causing the appearance of a new shoulder or a blue-shift in the main absorption peak.

Visualization of Chemical Structure

The chemical structure of **Acid Blue 7** is fundamental to its spectroscopic properties. The diagram below, generated using the DOT language, illustrates the arrangement of atoms and the conjugated system.

Caption: 2D chemical structure of **Acid Blue 7**.

Experimental Protocol: Determination of Absorption Spectrum and Molar Absorptivity

This section provides a detailed methodology for characterizing the absorption properties of **Acid Blue 7** using UV-Visible spectrophotometry.

5.1. Objective To determine the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) of **Acid Blue 7** in an aqueous solution.

5.2. Materials and Equipment

- **Acid Blue 7** powder (analytical grade)
- Deionized water (or other specified solvent)

- Analytical balance
- Volumetric flasks (e.g., 100 mL, 10 mL)
- Pipettes (graduated or volumetric)
- Dual-beam UV-Vis spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

5.3. Procedure

Step 1: Preparation of Stock Solution (e.g., 100 mg/L or ~0.145 mM)

- Accurately weigh approximately 10.0 mg of **Acid Blue 7** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add a small amount of deionized water to dissolve the powder completely.
- Once dissolved, dilute the flask to the 100 mL mark with deionized water.
- Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the stock solution.

Step 2: Preparation of Standard Dilutions

- Prepare a series of at least five standard solutions from the stock solution via serial dilution. For example, prepare 1, 2, 4, 6, 8, and 10 mg/L solutions in 10 mL volumetric flasks.
- Calculate the molar concentration for each standard solution (Molar Mass = 690.81 g/mol).

Step 3: Determination of λ_{\max}

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Fill a cuvette with deionized water (the blank). Place it in the reference holder.

- Fill a second cuvette with one of the mid-range standard solutions (e.g., 4 mg/L). Place it in the sample holder.
- Perform a wavelength scan over the visible range (e.g., 400 nm to 800 nm).
- The wavelength at which the highest absorbance is recorded is the λ_{max} .

Step 4: Generation of Calibration Curve

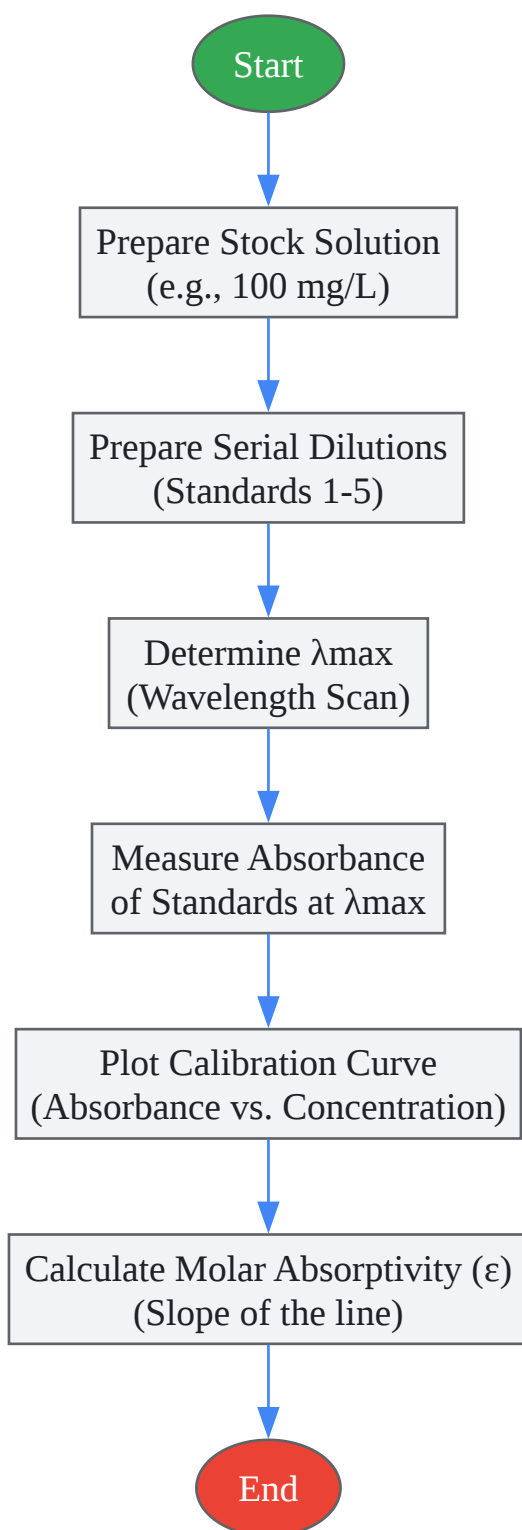
- Set the spectrophotometer to measure absorbance at the determined λ_{max} .
- Use the deionized water cuvette to zero the absorbance (autozero/blank).
- Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.
- Rinse the sample cuvette with the next standard solution before filling it to minimize error.
- Record the absorbance for each concentration.

Step 5: Calculation of Molar Absorptivity (ϵ)

- Plot a graph of Absorbance (y-axis) versus Molar Concentration (x-axis).
- The data should form a straight line that passes through the origin, in accordance with the Beer-Lambert Law ($A = \epsilon bc$).
- Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ϵ) since the path length (b) is 1 cm.
- The units for ϵ will be $\text{L mol}^{-1} \text{cm}^{-1}$.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for spectroscopic analysis.



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Caption: Workflow for determining λ_{\max} and molar absorptivity.

Conclusion

The absorption spectrum of **Acid Blue 7** is centered in the 630-650 nm range, making it a strong absorber of orange/red light and appearing blue in solution. Key factors such as solvent, pH, and concentration can significantly alter its spectroscopic properties. For accurate quantitative analysis, it is imperative to control these conditions and to experimentally determine the molar absorptivity using a standardized protocol, as outlined in this guide. This ensures reproducible and reliable data for research and development applications.

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